m-PEG8-Norbornene
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Overview
Description
m-PEG8-Norbornene is a compound that combines the properties of poly(ethylene glycol) (PEG) with norbornene, a bicyclic hydrocarbon. This compound is particularly notable for its applications in biomedical and material sciences due to its unique chemical properties, which include high reactivity and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG8-Norbornene typically involves the modification of PEG with norbornene groups. One common method is the reaction of PEG with norbornene anhydride in the presence of a catalyst. This reaction can be carried out under mild conditions, often at room temperature, and results in the formation of PEG chains terminated with norbornene groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The scalability of the synthesis process makes it feasible for large-scale production required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
m-PEG8-Norbornene undergoes various chemical reactions, including:
Click Reactions: These are highly efficient and specific reactions, such as thiol-norbornene click reactions, which are commonly used in hydrogel formation.
Polymerization: Norbornene groups can undergo ring-opening metathesis polymerization (ROMP) to form polymers with unique mechanical and chemical properties.
Common Reagents and Conditions
Thiol-Norbornene Click Reactions: Typically involve the use of thiol-containing compounds and a photoinitiator under UV light.
Ring-Opening Metathesis Polymerization: Requires a catalyst, often a ruthenium-based complex, and can be conducted at room temperature.
Major Products
Scientific Research Applications
m-PEG8-Norbornene has a wide range of applications in scientific research:
Biomedical Engineering: Used in the formation of hydrogels for tissue engineering and drug delivery systems.
Material Science: Employed in the synthesis of polymers with specific mechanical properties for industrial applications.
Chemistry: Utilized in click chemistry for the development of complex molecular architectures.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Mechanism of Action
The mechanism of action of m-PEG8-Norbornene in chemical reactions involves the high reactivity of the norbornene group. In thiol-norbornene click reactions, the norbornene group reacts with thiol groups to form stable thioether bonds. This reaction is facilitated by the presence of a photoinitiator and UV light, which activates the norbornene group . In polymerization reactions, the norbornene group undergoes ring-opening metathesis, leading to the formation of long polymer chains .
Comparison with Similar Compounds
Similar Compounds
Norbornene: A simple bicyclic hydrocarbon used in similar polymerization reactions.
Poly(ethylene glycol) (PEG): A widely used polymer in biomedical applications, often modified with various functional groups.
Norcantharidin: A norbornene derivative with applications in cancer treatment.
Uniqueness
m-PEG8-Norbornene is unique due to its combination of PEG’s biocompatibility and norbornene’s high reactivity. This dual functionality makes it particularly valuable in applications requiring both biocompatibility and chemical versatility, such as in the development of hydrogels for biomedical applications .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO9/c1-28-6-7-30-10-11-32-14-15-34-18-19-35-17-16-33-13-12-31-9-8-29-5-4-26-25(27)24-21-22-2-3-23(24)20-22/h2-3,22-24H,4-21H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZBPHJTOJVJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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